methyl 10-(4-ethoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate
Description
Methyl 10-(4-ethoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-4-carboxylate is a tricyclic heterocyclic compound featuring a fused oxa-diazabicyclic core. The structure includes a 4-ethoxyphenyl substituent, a methyl ester group, and a ketone moiety. Crystallographic tools like SHELX, widely used for small-molecule refinement, may aid in resolving its three-dimensional conformation .
Properties
IUPAC Name |
methyl 10-(4-ethoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-4-27-15-8-6-14(7-9-15)23-20(25)22-17-12-21(23,2)28-18-10-5-13(11-16(17)18)19(24)26-3/h5-11,17H,4,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNOSTCVFRMHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-(4-ethoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 10-(4-ethoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Methyl 10-(4-ethoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of methyl 10-(4-ethoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
a. 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi) and 9-(4-Hydroxyphenyl) analogue (IIj)
- Substituents : Methoxy (IIi) vs. hydroxy (IIj) at the para position of the phenyl group, compared to the ethoxy group in the target compound.
- Heteroatoms : Both feature sulfur (3,7-dithia) and nitrogen (5-aza), contrasting with the target compound’s oxygen (8-oxa) and dual nitrogen (10,12-diaza) atoms.
- Ring System : Tetracyclic vs. the target’s tricyclic system. The presence of sulfur may influence electronic properties and reactivity .
b. Dimethyl 1,8-bis(4-methylphenyl)-11-oxatricyclo[6.2.1.0²,⁷]undeca-2,4,6,9-tetraene-9,10-dicarboxylate
- Substituents : Two 4-methylphenyl groups and dimethyl esters, differing from the target’s single 4-ethoxyphenyl and methyl ester.
- Ring System : A tricyclic undecane framework with an 11-oxa bridge, sharing similarities in oxygen incorporation but differing in ring size and substitution patterns.
- Crystallography: Crystallizes in a monoclinic P21/c system with distinct unit cell parameters (e.g., β = 113.369°), suggesting divergent packing behaviors compared to the target compound .
c. Methyl 12-hydroxy-10-[1-(4-methoxyphenyl)-2-oxo-3-phenoxyazetidin-4-yl]-11-oxa-3-azahexacyclo[...]henicosa-pentaene-9-carboxylate
- Substituents: 4-Methoxyphenyl and phenoxy groups, contrasting with the target’s ethoxyphenyl and lack of azetidinone. This highlights variability in functional group strategies for modulating activity .
Physicochemical Properties
Biological Activity
Methyl 10-(4-ethoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate (commonly referred to as MEPO) is a compound belonging to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity based on available research findings, including case studies and relevant data.
Chemical Structure and Properties
Chemical Formula: C₃₁H₃₉N₃O₆
Molecular Weight: 525.6 g/mol
IUPAC Name: (7S,8R,11S)-8-[3-(4-ethoxyphenyl)propyl]-7-N-hydroxy-11-N-methyl-9-oxo-2-oxa-10-azabicyclo[11.2.2]heptadeca-1(15),13(17),14-triene-7,11-dicarboxamide
Biological Activity Overview
Research indicates that compounds structurally similar to MEPO exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation in vitro.
- Anti-inflammatory Effects : Studies indicate that certain derivatives can reduce inflammation markers in animal models.
Antimicrobial Activity
A study examining the antimicrobial properties of related compounds found that derivatives similar to MEPO exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes.
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| MEPO | E. coli | 32 |
| MEPO | S. aureus | 16 |
This table illustrates the Minimum Inhibitory Concentration (MIC) values indicating the potency of MEPO against specific bacterial strains.
Anticancer Potential
Research has also focused on the anticancer potential of MEPO-like compounds. A recent study demonstrated that these compounds could induce apoptosis in human cancer cell lines by activating caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
The IC50 values represent the concentration required to inhibit cell growth by 50%, indicating promising anticancer activity.
Anti-inflammatory Studies
In vivo studies have shown that MEPO exhibits anti-inflammatory effects in animal models of arthritis. The compound significantly reduced swelling and pain scores compared to control groups.
The proposed mechanism for the biological activity of MEPO includes:
- Inhibition of Enzymatic Pathways : Compounds like MEPO may inhibit key enzymes involved in inflammation and cancer progression.
- Interaction with Cellular Receptors : These compounds may bind to specific receptors on cell surfaces, triggering apoptotic pathways in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
